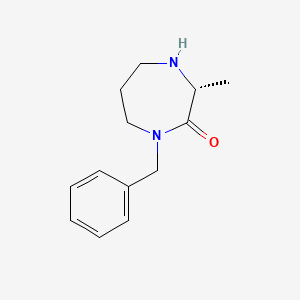

(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1344017-37-3 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(3R)-1-benzyl-3-methyl-1,4-diazepan-2-one |

InChI |

InChI=1S/C13H18N2O/c1-11-13(16)15(9-5-8-14-11)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,8-10H2,1H3/t11-/m1/s1 |

InChI Key |

BFFGXWRCCQJVKW-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCCN1)CC2=CC=CC=C2 |

Canonical SMILES |

CC1C(=O)N(CCCN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 1 Benzyl 3 Methyl 1,4 Diazepan 2 One and Chiral 1,4 Diazepanone Derivatives

Chiral Synthesis Approaches to 1,4-Diazepan-2-ones

The construction of the chiral 1,4-diazepan-2-one (B1253349) scaffold requires precise control over stereochemistry. Various synthetic approaches have been developed to achieve this, primarily focusing on the formation of the seven-membered ring in a stereoselective manner.

Stereoselective Cyclization Strategies for Diazepanone Ring Formation

The formation of the diazepanone ring is the key step in the synthesis of these compounds. Several stereoselective cyclization strategies have been employed to ensure the desired chirality of the final product.

Intramolecular Imine Formation Pathways

Intramolecular imine formation is a viable strategy for constructing the cyclic framework of diazepanones. masterorganicchemistry.comyoutube.com This pathway typically involves a molecule containing both an amine and a carbonyl group (aldehyde or ketone). masterorganicchemistry.com Under acidic conditions, the amine attacks the carbonyl carbon, leading to a series of steps including protonation, addition, deprotonation, and elimination of water to form a cyclic imine. masterorganicchemistry.comyoutube.com This cyclic imine can then be further processed to yield the desired diazepanone. The stereochemistry of the final product is often dictated by the stereochemistry of the starting material, which may be derived from a chiral pool.

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack of the intramolecular amine on the carbonyl carbon to form a hemiaminal intermediate. youtube.comyoutube.com

Proton transfer from the nitrogen to the oxygen. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). youtube.comlibretexts.org

Elimination of water to form a cyclic iminium ion. youtube.com

Deprotonation to yield the final cyclic imine. youtube.com

This method's effectiveness is particularly notable when forming five- or six-membered rings, but it can also be applied to the synthesis of seven-membered rings like diazepanones. masterorganicchemistry.com

Domino Ring-Opening Cyclization (DROC) Sequences in Asymmetric Synthesis

Domino Ring-Opening Cyclization (DROC) is a powerful strategy for the asymmetric synthesis of heterocyclic compounds. rsc.orgacs.org This approach involves a cascade of reactions where the ring-opening of a strained ring, such as an aziridine (B145994) or epoxide, is followed by a cyclization event to form a new, larger ring. rsc.org In the context of 1,4-diazepanone synthesis, a DROC sequence could involve the reaction of an activated aziridine with a suitable nucleophile that, upon ring opening, generates an intermediate poised for intramolecular cyclization to the seven-membered diazepanone ring. rsc.org

A notable example is the one-pot synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones via a Knoevenagel reaction/asymmetric epoxidation/DROC sequence. acs.org This highlights the potential of DROC in creating complex heterocyclic structures with high stereocontrol. The use of chiral catalysts, such as quinine-derived ureas, can induce high enantioselectivity in these transformations. acs.org While this specific example leads to six-membered rings, the principles can be extended to the synthesis of seven-membered diazepanones.

Key features of DROC sequences include:

Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures. acs.org

Stereocontrol: Asymmetric catalysts can be employed to achieve high levels of enantioselectivity. acs.org

Versatility: The strategy can be applied to a variety of substrates to generate diverse heterocyclic scaffolds. rsc.org

| DROC Application | Starting Materials | Catalyst/Reagents | Products | Key Features |

| Synthesis of Chiral Oxadiazinanes and Dioxazinanes | Activated aziridines/epoxides, nitrones | LiClO4/Bu4NBF4 | Chiral 1,2,4-oxadiazinanes, 1,4,2-dioxazinanes | "On water" synthesis, high yields and stereoselectivity. rsc.org |

| Asymmetric Synthesis of Piperazin-2-ones and Morpholin-2-ones | Aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines/1,2-ethanolamines | Quinine-derived urea | 3-Aryl/Alkyl piperazin-2-ones, morpholin-2-ones | One-pot, high enantioselectivity. acs.org |

Nucleophilic Cyclization Reactions to Construct the Seven-Membered Ring

The construction of seven-membered rings, such as the 1,4-diazepanone core, presents a synthetic challenge due to unfavorable entropic and enthalpic factors. nih.govnih.gov Nevertheless, intramolecular nucleophilic cyclization remains a fundamental and widely used strategy. This approach typically involves a linear precursor containing a nucleophile and an electrophile at appropriate positions to facilitate the formation of the seven-membered ring upon cyclization.

Common strategies include:

Intramolecular Amide Bond Formation: A key step in many syntheses of 1,4-diazepan-2-ones involves the formation of an amide bond between a carboxylic acid and an amine within the same molecule. This can be achieved using various coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.gov

Intramolecular C-N Bond Coupling: Palladium-catalyzed or copper-catalyzed intramolecular C-N cross-coupling reactions are powerful methods for the synthesis of nitrogen-containing heterocycles. nih.gov For instance, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize azetidine-fused 1,4-diazepine derivatives. nih.gov

Radical Cyclizations: Radical-mediated reactions offer an alternative pathway for the formation of seven-membered rings, often under milder conditions than traditional ionic reactions. rsc.org

The success of these cyclizations often depends on factors such as the nature of the linker connecting the nucleophile and electrophile, the reaction conditions, and the presence of any conformational biases that favor cyclization. youtube.com

Mitsunobu Reaction for 1,4-Diazepanone Core Construction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds. wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable for the synthesis of chiral compounds. nih.govorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of 1,4-diazepanone synthesis, an intramolecular Mitsunobu reaction can be employed to form the seven-membered ring. This would involve a precursor molecule containing a hydroxyl group and a nitrogen nucleophile (e.g., a sulfonamide or an imide) positioned to allow for cyclization. nih.gov The reaction is initiated by the activation of the alcohol with the phosphine and azodicarboxylate, followed by intramolecular nucleophilic attack by the nitrogen atom. wikipedia.orgorganic-chemistry.org

It is important to note that the success of the Mitsunobu reaction can be influenced by the acidity of the nucleophile and steric hindrance around the reaction centers. wikipedia.org In some cases, attempted Mitsunobu reactions can lead to unexpected rearrangements, as seen in the attempted inversion at C-6 of a 6-hydroxy-1,4-diazepan-2-one, which resulted in a ring-contracted piperazine-2-one. researchgate.net

| Mitsunobu Reagent | Typical Nucleophiles | Key Feature | Reference |

| Triphenylphosphine (PPh3) and Diethyl Azodicarboxylate (DEAD) | Carboxylic acids, imides, sulfonamides, thiols | Inversion of stereochemistry at the alcohol carbon. wikipedia.orgnih.gov | wikipedia.org, nih.gov |

| Triphenylphosphine (PPh3) and Diisopropyl Azodicarboxylate (DIAD) | Similar to DEAD | Often used as an alternative to DEAD. wikipedia.org | wikipedia.org |

| Resin-bound Triphenylphosphine and Di-tert-butylazodicarboxylate | Various nucleophiles | Facilitates easier purification. wikipedia.org | wikipedia.org |

| Di-(4-chlorobenzyl)azodicarboxylate (DCAD) | Various nucleophiles | Hydrazine byproduct can be easily removed and recycled. wikipedia.org | wikipedia.org |

Organocatalytic Asymmetric Synthesis of 1,4-Diazepanones

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. youtube.comnih.gov Chiral organic molecules, such as proline and its derivatives, can effectively catalyze a wide range of transformations with high enantioselectivity. youtube.com

In the context of 1,4-diazepanone synthesis, organocatalysis can be applied to various key bond-forming reactions. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the asymmetric synthesis of spiro-1,2-diazepinones through a [3+4]-cycloaddition reaction. nih.gov Although this leads to a related diazepinone structure, the principle of using a chiral organocatalyst to control the stereochemical outcome of a cycloaddition to form a seven-membered ring is highly relevant.

Another powerful approach is the use of domino reactions catalyzed by a single organocatalyst. For example, a quinine-derived squaramide has been shown to catalyze a triple-domino Michael/aza-Henry/cyclization reaction to produce tetrahydropyridines with three contiguous stereogenic centers in high yields and enantioselectivities. nih.gov This demonstrates the potential of organocatalytic cascade reactions to rapidly build molecular complexity with excellent stereocontrol, a strategy that could be adapted for the synthesis of chiral 1,4-diazepanones.

The development of organocatalytic methods for the synthesis of (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one and related derivatives holds great promise for providing efficient and environmentally friendly access to these important molecules.

| Organocatalyst Type | Reaction Type | Example Application | Key Advantage |

| N-Heterocyclic Carbenes (NHCs) | [3+4] Annulation | Asymmetric synthesis of spiro-1,2-diazepinones. nih.gov | Generation of seven-membered rings with high enantioselectivity. |

| Imidazolidinones | Intramolecular Diels-Alder | Enantioselective construction of [4.4.0] and [4.3.0] ring systems. nih.gov | Catalytic enantioselective cycloisomerization. |

| Quinine-derived Squaramide | Domino Michael/aza-Henry/Cyclization | Asymmetric synthesis of tetrahydropyridines. nih.gov | One-pot synthesis with multiple stereocenter control. |

| Diphenylprolinol Silyl Ether | Domino Michael/Epimerization/Michael/1,2-Addition | Asymmetric synthesis of noradamantane scaffolds. nih.gov | Formation of multiple C-C bonds and chiral centers in one pot. |

Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Diazepanones

Transition metal catalysis stands as a powerful tool for the enantioselective construction of complex molecular architectures. In the realm of chiral 1,4-diazepanone synthesis, palladium and rhodium complexes have emerged as particularly effective catalysts.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

A notable advancement in the synthesis of chiral diazepanones involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of 1,4-diazepan-5-ones. nih.govcaltech.edunih.govacs.org This method allows for the creation of gem-disubstituted diazepanone heterocycles, which can contain various functional groups. nih.govcaltech.edunih.govacs.org The reaction proceeds with high yields, often exceeding 99%, and can achieve impressive enantioselectivities of up to 95% enantiomeric excess (ee). nih.govcaltech.edunih.govacs.org

Key to achieving high enantioselectivity is the strategic use of an electron-rich p-anisoyl lactam protecting group and a nonpolar solvent. nih.govcaltech.edunih.govacs.org The combination of these factors, along with a suitable chiral ligand, directs the stereochemical outcome of the alkylation. While earlier attempts at this transformation yielded only modest enantioselectivity (around 59% ee), recent refinements have significantly improved the method's efficacy. nih.gov This methodology has proven valuable in synthesizing a gem-disubstituted analog of the FDA-approved anti-insomnia drug, suvorexant. nih.govcaltech.edunih.govacs.org

| Parameter | Finding |

|---|---|

| Reaction Type | Decarboxylative Asymmetric Allylic Alkylation |

| Substrate | 1,4-Diazepan-5-ones |

| Product | Gem-disubstituted diazepanone heterocycles |

| Yield | Up to >99% |

| Enantiomeric Excess (ee) | Up to 95% |

| Key Factors for High Enantioselectivity | Electron-rich p-anisoyl lactam protecting group, nonpolar solvent |

Rhodium-Catalyzed Hydrofunctionalizations for Enantioenriched Diazepanone Cores

Rhodium-catalyzed hydrofunctionalization reactions represent another sophisticated strategy for accessing enantioenriched diazepanone cores. nih.gov This approach involves the coupling of conjugated dienes with various nucleophiles, facilitating the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. nih.gov Specifically, the hydroamination of 1,3-dienes using a chiral Josiphos-type ligand can generate chiral allylic amines with high levels of both regioselectivity and enantioselectivity. nih.gov

A critical aspect for achieving high enantiocontrol in these reactions is the careful tuning of both the pKa and steric properties of an acid co-catalyst. nih.gov This highlights the intricate interplay of various factors in dictating the stereochemical outcome of the catalytic cycle. While the direct application to this compound is not explicitly detailed in the provided information, the principles of rhodium-catalyzed hydroamination offer a promising avenue for the asymmetric synthesis of related chiral diazepane structures.

Biocatalytic Routes to Optically Active 1,4-Diazepanones

Biocatalysis has gained significant traction as a green and highly selective alternative to traditional chemical synthesis. nih.govdiva-portal.org Enzymes, operating under mild conditions, can catalyze transformations with exceptional chemo-, regio-, and enantioselectivity, making them ideal for the production of chiral pharmaceutical intermediates. nih.gov

Amine Transaminase Mediated Processes for Enantiopure Diazepanones

Amine transaminases (TAs) are particularly valuable enzymes for the synthesis of chiral amines. diva-portal.orgnih.govdiva-portal.org They can facilitate the asymmetric synthesis of amines from prochiral ketones with excellent enantioselectivity. diva-portal.orgnih.gov This methodology offers an environmentally and economically attractive route to enantiopure compounds. nih.gov

Immobilized whole-cell biocatalysts containing (R)-transaminase activity have been successfully employed for the synthesis of novel disubstituted 1-phenylpropan-2-amines. nih.govresearchgate.netrsc.org Through optimization of the reaction conditions, the (R)-enantiomers can be produced with high conversion rates (88-89%) and exceptional enantiomeric excess (>99% ee). researchgate.netrsc.org Furthermore, these enzymes can be used in kinetic resolutions of racemic amines to selectively provide the (S)-enantiomer. nih.govresearchgate.netrsc.org The application of amine transaminases, particularly those with tailored substrate specificity through rational design, presents a powerful strategy for the synthesis of chiral building blocks that could be utilized in the construction of this compound. diva-portal.org

| Enantiomer | Method | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-enantiomers | Asymmetric Synthesis | 88-89% | >99% |

| (S)-enantiomers | Kinetic Resolution | >48% | >95% |

Stereospecific Synthesis Utilizing Chiral Precursors (e.g., from L-ascorbic acid, cis-1,4-butenediol)

The use of readily available, enantiomerically pure starting materials from the "chiral pool" is a classic and highly effective strategy for asymmetric synthesis. nih.govnih.govyoutube.com This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to construct complex chiral molecules.

A common strategy for the synthesis of chiral 1,4-diazepanes involves starting from enantiomerically pure amino acids. nih.govnih.gov For instance, (S)-alanine and (S)-leucine have been utilized in the solid-phase synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.gov A key step in forming the seven-membered diazepane ring is an intramolecular coupling of an amino acid derivative. nih.gov This approach allows for a "late-stage diversification," where various substituents can be introduced at different positions of the diazepane core. nih.gov This method has been successfully applied to synthesize compounds with high affinity for the σ1 receptor. nih.govnih.gov

| Chiral Precursor | Synthetic Strategy | Key Step | Resulting Compounds |

|---|---|---|---|

| (S)-Alanine, (S)-Leucine | Solid-phase synthesis | Intramolecular EDC coupling | 1,2,4-Trisubstituted 1,4-diazepanes with high σ1 receptor affinity |

General Synthetic Strategies for the 1,4-Diazepanone Core

The construction of the 1,4-diazepanone ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and stereocontrol.

Cyclization of Appropriate Precursors for the Diazepanone Ring

A fundamental and widely employed strategy for the synthesis of 1,4-diazepanones involves the cyclization of linear precursors. This approach typically entails the formation of an amide bond within a molecule containing two appropriately positioned nitrogen atoms.

One common method involves the intramolecular cyclization of N-protected amino acid derivatives with a suitable diamine. For instance, starting from enantiomerically pure amino acids, 1,4-diazepanes with various substituents can be synthesized. A key step in forming the seven-membered ring is the intramolecular coupling of amino acids, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This strategy allows for the introduction of chirality at specific positions, leading to the synthesis of compounds like (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane. nih.gov

Another approach involves a domino process that starts with simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This method proceeds through the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael reaction to form the 1,4-diazepane ring. nih.govresearchgate.net This step- and atom-economical protocol can often be performed under solvent-free conditions. nih.govresearchgate.net

Furthermore, a novel cyclization of α-halogenoacetamides with 1-azadienes has been developed for the efficient, one-step preparation of monocyclic 1,4-diazepinones under transition-metal-free conditions. researchgate.netrsc.org This domino aza-Michael/SN2 cyclization tolerates a variety of substrates and provides good to excellent yields. researchgate.netrsc.org

| Precursor Type | Cyclization Method | Key Features | Reference(s) |

| N-protected amino acids and diamines | Intramolecular EDC coupling | Chiral pool synthesis, late-stage diversification. | nih.gov |

| 1,2-diamines and alkyl 3-oxohex-5-enoates | Domino aza-Nazarov/aza-Michael reaction | Step- and atom-economical, solvent-free conditions. | nih.govresearchgate.net |

| α-halogenoacetamides and 1-azadienes | Domino aza-Michael/SN2 cyclization | Transition-metal-free, one-step synthesis. | researchgate.netrsc.org |

Multicomponent Reactions (MCRs) for Diverse 1,4-Diazepanone Scaffolds

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the rapid synthesis of complex molecules from three or more starting materials in a single step. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of 1,4-diazepanone scaffolds. nih.govnih.govnih.gov

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the introduction of multiple points of diversity into the final molecule. nih.gov By carefully selecting the starting materials, a wide array of substituted 1,4-diazepanones can be generated. For instance, a four-component Ugi-type reaction has been used to synthesize novel heterocyclic structures containing a pyrrolo[1,2-a] nih.govnih.govdiazepine (B8756704) fragment. nih.gov

The efficiency of MCRs makes them highly suitable for the creation of chemical libraries for drug discovery. nih.gov Microwave irradiation can often be used to accelerate these reactions, significantly reducing reaction times. nih.gov

A highly effective strategy that combines the versatility of the Ugi reaction with a subsequent cyclization step is the Ugi-Deprotection-Cyclization (UDC) approach. nih.govnih.gov This method involves an initial Ugi four-component condensation to create a linear precursor, which is then deprotected and cyclized to form the 1,4-diazepanone ring. nih.gov

For example, orthogonally protected anthranilic acids can be used as key synthons in a UDC strategy to synthesize 1,4-benzodiazepin-2,5-diones. nih.gov Similarly, this approach has been used to access 1,4-thienodiazepine-2,5-diones from 2-aminothiophene derivatives, yielding hybrid peptidomimetic diazepine structures with multiple points of diversity. nih.gov The UDC strategy offers a convergent and efficient route to a wide range of diazepanone scaffolds. nih.gov

A notable application of this strategy involves a two-step synthesis of 1,4-benzodiazepine-2,5-diones (BZDs) using a convertible isocyanide in an Ugi four-component condensation, followed by an acid-activated cyclization. researchgate.net This method provides a significant improvement over previous routes to BZDs. researchgate.net

Solid-Phase Synthesis Techniques for 1,4-Diazepan-2-ones

Solid-phase synthesis (SPS) has become a cornerstone of combinatorial chemistry, enabling the rapid preparation and purification of large libraries of compounds. nih.govresearchgate.netumd.edu This technique has been successfully applied to the synthesis of 1,4-diazepan-2-ones and related benzodiazepine (B76468) structures.

One approach involves constructing a core template in solution, which is then attached to a solid support for further derivatization. researchgate.net This allows for the introduction of diversity at various positions of the diazepanone scaffold. Another strategy involves the on-resin construction of the entire heterocyclic ring system. For example, a solid-phase synthesis of 1,4-benzodiazepinone-2,5-diones has been described, which allows for the incorporation of an N-urethane-protected amine and a carboxylic acid function, making these building blocks valuable as dipeptide or β-turn mimetics in peptide synthesis. nih.gov

The choice of solid support and linker is crucial for the success of SPS. Hydrophilic grafted surfaces on SynPhase lanterns have been used for the synthesis of disubstituted 1,4-benzodiazepine-2-ones. researchgate.net The development of efficient solid-phase methodologies has facilitated the creation of large and diverse libraries of 1,4-diazepanones for high-throughput screening. nih.gov

It is important to note that side reactions can occur during solid-phase synthesis. For instance, the Fmoc-based solid-phase peptide synthesis of sequences containing aspartic acid β-benzyl ester can lead to the formation of 1,4-diazepine-2,5-dione derivatives as a side product. nih.gov While undesirable in peptide synthesis, this observation opens up a potential synthetic route to these diazepine derivatives. nih.gov

| Solid-Phase Strategy | Key Features | Example Application | Reference(s) |

| Solution-phase template construction followed by solid-phase derivatization | Allows for diverse functionalization of a pre-formed core. | Synthesis of tetrahydro-1,4-benzodiazepin-2-ones. | researchgate.net |

| On-resin ring construction | Enables the synthesis of complex diazepanone scaffolds directly on the solid support. | Synthesis of 4-methylcarboxy-1,4-benzodiazepine-2,5-diones. | nih.gov |

| Utilization of side reactions | Exploits unintended reaction pathways to access specific diazepanone structures. | Formation of 1,4-diazepine-2,5-dione-peptides from aspartimide intermediates. | nih.gov |

Novel Ring Closure Syntheses for 1,4-Diazepines and Diazepanones

The development of novel ring-closure reactions continues to provide new and efficient pathways to 1,4-diazepines and diazepanones. These methods often offer improved yields, milder reaction conditions, and access to previously inaccessible scaffolds.

One such method involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.comnih.gov This reaction proceeds through the formation of a π-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered benzodiazepine core. mdpi.comnih.gov

Another innovative approach is the synthesis of 1,4-diazepanes and benzo[b] nih.govnih.govdiazepines through a domino process involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov This method is notable for its step- and atom-economy.

Furthermore, an unprecedented molecular rearrangement of 3-aminoquinoline-2,4-diones under basic conditions has been reported to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net Ring-opening of benzimidazole (B57391) salts followed by intramolecular C-H bond activation also provides a one-step synthesis of pyrido-benzodiazepine backbones. researchgate.net Additionally, a tandem aza-Prins type dimerization and cyclization of N-acyliminium ions with allylsilanes has been developed for the stereocontrolled synthesis of 1,6-diazecanes, representing a new strategy for medium-sized nitrogen heterocycles. rsc.org

Intramolecular C–N Bond Coupling Reactions for Diazepanone Formation

Intramolecular C–N bond coupling reactions, particularly those catalyzed by transition metals, have emerged as powerful methods for the formation of the 1,4-diazepanone ring system. These reactions offer a direct and efficient way to construct the heterocyclic core.

A notable example is the copper-catalyzed intramolecular cross-coupling reaction. A facile and efficient synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This reaction proceeds under mild conditions to provide azetidine-fused 1,4-benzodiazepines, which can be further functionalized through ring-opening of the azetidine. nih.govmdpi.com

Palladium-catalyzed reactions are also widely used. The synthesis of substituted 1,4-benzodiazepines has been achieved via the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.comnih.gov This method involves the formation of π-allylpalladium intermediates that undergo intramolecular cyclization. mdpi.comnih.gov

Intramolecular transamidation offers another route. The synthesis of bicyclic fused azepinones has been reported via an intramolecular β-lactam ring-opening strategy, where complete stereocontrol can be achieved depending on the chirality of the starting materials. nih.gov

Chemical Reactivity and Derivatization Strategies of the 3r 1 Benzyl 3 Methyl 1,4 Diazepan 2 One System

Functional Group Transformations on the Diazepanone Ring System

The 1,4-diazepan-2-one (B1253349) core is amenable to a range of functional group transformations, primarily centered on the nitrogen and carbonyl functionalities within the ring.

Oxidation Reactions of 1,4-Diazepanones (e.g., N-oxide formation)

The nitrogen atoms within the 1,4-diazepanone ring can undergo oxidation to form N-oxides. nih.gov This transformation introduces a highly polar N⁺-O⁻ bond, which can significantly alter the molecule's physical and biological properties, such as increasing water solubility and modulating membrane permeability. nih.gov The formation of N-oxides can be achieved using various oxidizing agents. Common reagents for the oxidation of tertiary amines and heteroaromatic nitrogens include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and methyltrioxorhenium (MTO). nih.govmdpi.com The choice of reagent and reaction conditions can influence the chemoselectivity of the oxidation, particularly when multiple oxidizable sites are present. mdpi.comorganic-chemistry.org The resulting N-oxides are themselves versatile intermediates, capable of participating in further reactions. scripps.eduthieme-connect.de

Key Features of N-Oxides:

Increased polarity and water solubility. nih.gov

Potential for enzymatic reduction in vivo, making them candidates for prodrug design. nih.gov

Altered electronic properties of the heterocyclic ring. thieme-connect.de

Reduction Reactions of 1,4-Diazepanones

The carbonyl group of the lactam within the 1,4-diazepanone ring is a key site for reduction reactions. A variety of reducing agents can be employed to transform the amide functionality. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can fully reduce the amide to an amine, yielding a 1,4-diazepane. Milder reducing agents or those with specific chemoselectivity can be used to achieve partial reduction to a hemiaminal or an enamine. nrochemistry.com The choice of reducing agent and reaction conditions is critical to control the extent of reduction and avoid unwanted side reactions.

Commonly used reducing agents in organic synthesis include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Triethylsilane (Et₃SiH) in the presence of a Lewis acid. nrochemistry.com

The specific outcome of the reduction is highly dependent on the substrate and the chosen reagent system.

Ring-Opening Reactions of Fused Diazepanone Derivatives

While the monocyclic (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one is the primary focus, the reactivity of fused diazepanone systems provides insight into the stability and potential transformations of the diazepanone ring. Ring-opening reactions can occur under specific conditions, often promoted by the strain in the fused ring system or by the presence of activating groups. These reactions can be a strategic step in the synthesis of more complex molecular architectures. For instance, base- or acid-catalyzed hydrolysis of the lactam bond can lead to the corresponding amino acid derivative.

N-Alkylation and N-Acylation Reactions on the Diazepanone Nitrogen Atoms

The nitrogen atoms of the 1,4-diazepanone ring, particularly the secondary amine at the N-4 position, are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. mdpi.comacsgcipr.org These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: This involves the reaction of the diazepanone with an alkyl halide or another electrophilic alkylating agent in the presence of a base. mdpi.comacsgcipr.org The choice of base and solvent can significantly influence the regioselectivity and yield of the reaction. nih.gov

N-Acylation: The introduction of an acyl group is typically achieved by reacting the diazepanone with an acyl chloride or an acid anhydride. researchgate.netbath.ac.uk This reaction forms a more stable amide linkage and is a common strategy in the synthesis of peptide mimetics and other biologically active compounds.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-1,4-diazepan-2-one |

| N-Acylation | Acyl chloride, Base (e.g., triethylamine) | N-Acyl-1,4-diazepan-2-one |

Substituent Effects on Reaction Pathways and Selectivity

The substituents on the 1,4-diazepanone ring, namely the benzyl (B1604629) group at N-1 and the methyl group at C-3, play a crucial role in directing the regioselectivity and stereoselectivity of subsequent reactions.

The C-3 Methyl Group: The stereochemistry at this chiral center is fundamental. The (R)-configuration of the methyl group creates a specific chiral environment that can induce diastereoselectivity in reactions occurring at other positions on the ring. For example, in enolate formation and subsequent alkylation, the C-3 methyl group can direct the entry of the new substituent to a specific face of the molecule.

The interplay of these substituent effects is a key consideration in the design of synthetic strategies involving the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 3r 1 Benzyl 3 Methyl 1,4 Diazepan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate the properties of diazepine (B8756704) derivatives. ijasrm.comnih.gov

Geometry Optimization and Energy Minima Conformers

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For flexible molecules like (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one, this involves identifying various low-energy conformations (conformers).

The seven-membered diazepine ring is not planar and typically adopts a pseudo-symmetrical boat conformation. eurjchem.com In related 1,4-diazepine derivatives, various conformers such as chair and boat forms have been identified through crystallographic and computational methods. nih.gov For instance, in a study of 2,7-diphenyl-1,4-diazepan-5-one derivatives, the seven-membered diazepine ring was found to adopt chair and boat conformations. nih.gov The presence of substituents, like the benzyl (B1604629) group at the N1 position and the methyl group at the C3 position, significantly influences the conformational preference and the energy barrier between different conformers. eurjchem.com Theoretical calculations on similar structures, such as nimetazepam, reveal the existence of conformational enantiomers with a calculated activation energy for isomerization of 16.7 kcal/mol, indicating that the conformers are inseparable at room temperature. researchgate.net The optimization process, often performed using DFT methods like B3LYP with basis sets such as 6-31G or higher, ensures that the calculated structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.govnih.gov

The final optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For example, in studies of diazepam, the characteristic C=O, C=C, and C-Cl stretching vibrations are assigned based on DFT calculations and compared with experimental FTIR spectra. researchgate.net The calculated IR spectra for related benzodiazepines like lorazepam have shown good agreement with experimental data, helping to confirm the molecular structure and intermolecular interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net For various 1,4-benzodiazepine (B1214927) derivatives, calculated chemical shifts have been successfully compared with experimental values, aiding in the complete assignment of NMR spectra. researchgate.net These calculations provide insight into the electronic environment of each nucleus.

The table below shows an example of a comparison between experimental and theoretical spectroscopic data for a related compound, diazepam.

| Vibrational Mode | Experimental IR (cm⁻¹) for Diazepam | Calculated IR (cm⁻¹) for Diazepam |

| Aromatic C=C Stretch | 1601 | 1631 |

| Aromatic C=C Stretch | 1580 | 1605 |

| Aromatic C=C Stretch | 1490 | - |

Data sourced from a study on diazepam, illustrating the typical comparison between experimental and calculated values. researchgate.net

Comparison of Experimental and Theoretical Bond Parameters

A critical validation of any computational model is the comparison of its predicted geometric parameters with experimental data, usually obtained from X-ray crystallography. Studies on various diazepine and benzodiazepine (B76468) derivatives consistently show good agreement between bond lengths and angles calculated using DFT methods (like B3LYP or M05-2X) and those determined experimentally. ijasrm.commdpi.com

For example, in an analysis of lorazepam and alprazolam, the mean absolute error between experimental and theoretical bond lengths and angles was used to determine the most appropriate level of theory for studying these molecules. mdpi.com Similarly, for 2,7-diphenyl-1,4-diazepan-5-one, the calculated bond lengths showed the shortest bond to be N-H (1.0111 Å) and the longest to be C-C (1.5636 Å) within the ring system, providing a detailed picture of the molecular framework. ijasrm.com

Below is a representative table comparing experimental and calculated bond lengths for diazepam.

| Bond | Experimental (Å) | Calculated (B3LYP/6-31G(d,p)) (Å) |

| C-C (in-ring) | 1.54 | 1.5636 |

| C-N (in-ring) | 1.35 | 1.38 - 1.46 |

| C=O | 1.23 | 1.23 |

Data adapted from studies on diazepam derivatives. ijasrm.comresearchgate.net

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. eurjchem.com It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In MEPS diagrams, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. eurjchem.comeurjchem.com Regions of positive potential (blue) highlight areas susceptible to nucleophilic attack, usually around hydrogen atoms. eurjchem.com For benzodiazepine analogues, MEPS analysis has been crucial in identifying the key interaction sites for receptor binding. nih.gov The carbonyl oxygen (C2=O), the imine nitrogen (N4), and electron-withdrawing groups are often identified as key negative potential regions responsible for interactions with cationic receptor sites. nih.gov The analysis helps in understanding non-covalent interactions like hydrogen bonding, which are vital for biological recognition processes. eurjchem.com

HOMO-LUMO Energy Analysis for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's electronic properties and chemical reactivity. upt.ro

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor and greater reactivity towards electrophiles. upt.ro

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor and greater reactivity towards nucleophiles. upt.ro

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. eurjchem.comupt.ro

In studies of benzodiazepines, the HOMO-LUMO gap is calculated to understand their relative stability and reactivity. eurjchem.com For instance, a comparative study of five benzodiazepines found that flunitrazepam had the lowest HOMO-LUMO gap (4.02 eV), suggesting higher chemical activity and polarizability compared to the others. eurjchem.com The distribution of these orbitals is also analyzed; for many benzodiazepine derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO is distributed over the diazepine ring, indicating the likely sites for charge transfer interactions.

| Compound (Analog) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Diazepam | - | - | - |

| Flunitrazepam | - | - | 4.02 |

| Alprazolam | - | - | - |

| Lorazepam | - | - | - |

Data from a comparative study on benzodiazepines. Specific HOMO/LUMO values were not provided for all compounds in the source. eurjchem.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and the study of how the molecule's shape changes in a simulated environment (e.g., in water). nih.gov

For flexible molecules like this compound, MD simulations can reveal the accessible conformations and the transitions between them. Studies on [3H]diazepam derivatives and other benzodiazepines have used MD simulations to investigate their stability when bound to receptors and to understand the binding mechanisms. nih.govnih.gov These simulations can compute important thermodynamic properties like binding free energy, which indicates the strength of the interaction between a ligand and its target. nih.gov The simulations show how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds with solvent molecules, which is crucial for understanding its solubility and transport properties. nih.gov

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions

There is no published Hirshfeld surface analysis or corresponding 2D-fingerprint plot for this compound found in the scientific literature.

This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. Had such a study been conducted, it would typically involve:

Generation of the Hirshfeld Surface: A three-dimensional surface is mapped around the molecule to visualize close contacts with neighboring molecules. Different properties, such as dnorm (normalized contact distance), are color-coded onto the surface. Red spots indicate contacts shorter than the van der Waals radii (often hydrogen bonds), white areas represent contacts of van der Waals length, and blue regions show contacts longer than the van der Waals radii.

2D-Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The resulting plot is unique for a given crystal structure and can be deconstructed to show the percentage contribution of different types of atomic contacts.

For similar diazepanone structures found in the literature, analyses have highlighted the quantitative contributions of various interactions, such as H···H, C···H/H···C, and O···H/H···O contacts, which are crucial for understanding the crystal packing and stability. However, no such data table or detailed findings can be presented for the title compound due to the absence of relevant research.

Quantum Chemical Insights into Reaction Mechanisms and Transition States

No research articles detailing quantum chemical investigations into the reaction mechanisms or transition states involving this compound are currently available.

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to:

Elucidate Reaction Pathways: By calculating the potential energy surface, researchers can map the most likely pathway for a chemical reaction.

Identify Transition States: These calculations can determine the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state is critical for calculating the activation energy of a reaction.

Analyze Molecular Orbitals: Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic properties.

Such theoretical studies would be invaluable for predicting the reactivity, stability, and potential synthetic pathways or degradation routes of this compound. Unfortunately, the absence of these studies means that no data on activation energies, transition state geometries, or reaction profiles can be reported.

Strategic Design and Chemical Applications of 1,4 Diazepanone Scaffolds in Molecular Innovation

1,4-Diazepanones as Privileged Heterocyclic Scaffolds in Chemical Research

The 1,4-diazepanone framework is a prominent member of the diazepine (B8756704) family of seven-membered heterocyclic compounds containing two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug design. nih.govnih.gov A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. nih.gov

The utility of the diazepine scaffold, including 1,4-diazepanones, stems from the unique geometry of its seven-membered ring. This ring system provides a semi-rigid yet conformationally flexible backbone that can position appended functional groups in precise three-dimensional orientations. This allows for tight and selective interactions with the amino acid residues within the binding sites of various proteins, such as enzymes and receptors. nih.gov The presence of two nitrogen atoms offers multiple points for chemical modification, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov

Molecules incorporating the 1,4-diazepine core have demonstrated a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. nih.govresearchgate.net This broad applicability underscores the scaffold's value in exploring chemical space and identifying novel bioactive compounds. The compound (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one is a specific example of this scaffold, featuring a chiral center at the C3 position with a methyl group, and a benzyl (B1604629) group on the N1 nitrogen, modifications that are critical for exploring specific structure-activity relationships.

Rational Design of Novel 1,4-Diazepanone Derivatives

The rational design of new 1,4-diazepanone derivatives is a key strategy in modern drug discovery, leveraging the scaffold's privileged nature. This process involves the deliberate and knowledge-based modification of the core structure to optimize interactions with a specific biological target. The design of such analogs is often guided by an understanding of the preferred solution and solid-state conformation of the diazepane central ring. nih.gov

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). frontiersin.orgnih.gov For diazepanone architectures, FBDD offers a systematic approach to explore the chemical space around the core scaffold. frontiersin.org

Key considerations for applying FBDD to diazepanones include:

Fragment Library Selection: The fragment library should contain simple structures that can be readily linked to or elaborated from the diazepanone core. These fragments are typically guided by the "Rule of Three" (MW ≤ 300 Da, ≤ 3 H-bond donors, ≤ 3 H-bond acceptors, cLogP ≤ 3).

Biophysical Screening: Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying how these fragments bind to the target protein. nih.gov This provides detailed atomic-level information on the binding mode, which is essential for the subsequent optimization process. nih.gov

Structure-Guided Growth: Once a fragment "hit" is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound. For a molecule like This compound , the diazepanone ring itself can be considered a core fragment, from which the benzyl and methyl groups are elaborations designed to probe specific pockets in a target's binding site. The FBDD process allows for the piece-by-piece design of such molecules to enhance activity and pharmacokinetic properties. frontiersin.orgnih.gov

Molecular hybridization involves combining two or more pharmacophores (structural units with known biological activity) into a single new molecule. The 1,4-diazepanone core is an excellent candidate for this approach due to its versatile chemistry and proven biological relevance.

Development of Conformationally Constrained Peptidomimetics Based on Diazepanones

Peptides are crucial signaling molecules but often have poor oral bioavailability and metabolic stability. Peptidomimetics are compounds that mimic the structure and function of peptides but with improved drug-like properties. The 1,4-diazepanone scaffold is highly valuable for creating conformationally constrained peptidomimetics. nih.gov

By incorporating the seven-membered diazepanone ring into a peptide sequence, it is possible to restrict the rotational freedom of the peptide backbone. This "rigidification" locks the molecule into a specific, biologically active conformation, which can enhance binding affinity and selectivity for its target receptor or enzyme. nih.gov The defined stereochemistry of a substituted diazepanone, such as the (3R) configuration in This compound , is critical in this context, as it helps to mimic the specific L- or D-amino acid residues of the native peptide. The design of such constrained analogs is often guided by understanding the preferred conformation of the diazepane ring. nih.gov

| Application of Diazepanone Scaffolds | Key Advantage | Example Approach |

| Peptidomimicry | Induces conformational constraint | Incorporation into a peptide backbone to rigidify the structure. nih.gov |

| Orexin (B13118510) Receptor Antagonism | Provides a constrained central ring | Design of N,N-disubstituted 1,4-diazepanes. nih.gov |

| Combinatorial Chemistry | Acts as a versatile platform | Use as a core for building diverse compound libraries. nih.gov |

1,4-Diazepanones as Synthetic Intermediates for Complex Molecular Architectures

Beyond their direct use as pharmacophores, 1,4-diazepanones are valuable synthetic intermediates for constructing more complex molecules. Their inherent functionality—an amide, a secondary amine, and multiple carbon atoms—allows for a variety of chemical transformations.

For instance, the enolate chemistry of the 1,4-benzodiazepin-2-one core (a related structure) has been explored for the preparation of 3-substituted derivatives. researchgate.net This type of alkylation reaction, if applied to a chiral substrate like This compound , could proceed with high diastereoselectivity, providing access to complex structures with multiple, well-defined stereocenters. The diazepanone ring can serve as a foundational building block, which is then elaborated through various synthetic steps to yield intricate molecular architectures that would be difficult to access otherwise.

Exploring Structure-Property Relationships through Systematic Chemical Modifications

Understanding structure-property relationships (SPR) is fundamental to medicinal chemistry. It involves systematically modifying a lead compound and evaluating how these changes affect its physical, chemical, and biological properties. The 1,4-diazepanone scaffold is an ideal template for such studies.

In the case of This compound , systematic modifications could involve:

N1-Substituent: Replacing the benzyl group with other aryl, heteroaryl, or alkyl groups to probe interactions with hydrophobic pockets and influence properties like metabolic stability.

C3-Substituent: Varying the size and electronics of the methyl group (e.g., to ethyl, isopropyl, or functionalized chains) to optimize steric fit and interactions within a binding site. The stereochemistry at this position is often crucial; comparing the activity of the (3R) enantiomer with the (3S) enantiomer can reveal critical binding requirements, a common practice in developing potent analgesics. nih.gov

N4-Position: Acylation, alkylation, or sulfonylation at the N4 amine can introduce new interaction points and significantly alter the molecule's polarity and basicity.

Ring Modification: Introducing further substituents on the carbon backbone of the diazepanone ring or altering the ring size can fine-tune the conformational profile of the scaffold.

Q & A

Q. What are the established synthetic routes for (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one, and how can reaction yields be optimized?

The synthesis typically involves cyclization of precursors such as benzylamine derivatives and α-ketoesters. A notable method includes the use of catalytic acid or base conditions to promote ring closure, with careful control of stereochemistry at the 3R position. Optimization strategies include adjusting solvent polarity (e.g., dichloromethane or THF), temperature gradients, and stoichiometric ratios of reagents. For example, highlights the use of continuous flow reactors to enhance reaction efficiency and reproducibility in similar diazepanone syntheses. Purification via column chromatography or recrystallization is critical to isolate the enantiomerically pure product .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The benzyl and methyl substituents at positions 1 and 3, respectively, produce distinct splitting patterns in NMR spectra. X-ray diffraction using SHELX software ( ) can resolve stereochemical ambiguities by refining atomic coordinates against crystallographic data. The compound’s InChIKey (e.g., JWVMDEWTTFVQQL-UHFFFAOYSA-N for a related diazepanone) ensures database compatibility for structural verification .

Q. What analytical methods are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Impurity profiling should follow pharmacopeial guidelines ( ), where relative retention times and peak area thresholds (e.g., ≤0.5% for any single impurity) are critical. Gas chromatography-mass spectrometry (GC-MS) and elemental analysis further validate purity and elemental composition .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, and what chiral resolution techniques are effective?

Chiral stationary phase HPLC (CSP-HPLC) using columns like Chiralpak IA or IB resolves enantiomers. Mobile phases often include hexane/isopropanol mixtures. Alternatively, X-ray crystallography with SHELXL refinement ( ) can confirm absolute configuration. Circular dichroism (CD) spectroscopy provides supplementary data on optical activity. For synthetic intermediates, enzymatic resolution (e.g., lipase-mediated hydrolysis) may improve enantioselectivity .

Q. What strategies are employed to optimize the compound’s bioactivity for targeting dipeptidyl peptidase IV (DPP-4) inhibition?

Structure-activity relationship (SAR) studies focus on modifying substituents on the diazepanone ring. demonstrates that 3R-methyl and 6R-dimethyl groups enhance DPP-4 inhibition (IC₅₀ = 8–10 nM). Computational docking using software like AutoDock Vina identifies binding interactions with the enzyme’s catalytic site. In vitro assays with human recombinant DPP-4 validate inhibitory potency, while pharmacokinetic studies (e.g., oral bioavailability in rodent models) assess therapeutic potential .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration) or compound purity. A systematic approach includes:

- Replicating experiments under standardized conditions ( ).

- Validating purity via HPLC and mass spectrometry ( ).

- Cross-referencing with structural analogs (e.g., 3,3-dimethyl derivatives in ) to isolate substituent-specific effects. Meta-analyses of published data can identify trends obscured by outlier studies .

Q. What synthetic challenges arise in scaling up this compound, and how are they addressed?

Key challenges include maintaining stereochemical integrity during large-scale cyclization and minimizing racemization. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.